Comprehensive Physicochemical Profiling of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS 107128-47-2)
Comprehensive Physicochemical Profiling of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS 107128-47-2)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Structural Significance
In modern drug discovery, the selection and characterization of heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS 107128-47-2) is a highly specialized intermediate frequently utilized in the synthesis of advanced small-molecule inhibitors[1].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electron distribution and intermolecular forces. The fusion of a highly electron-deficient 1,2,4-triazine core with a lipophilic, metabolically stable 4-fluorophenyl substituent creates a unique physicochemical landscape. Understanding these properties is critical for optimizing downstream synthetic workflows, chromatographic isolation, and formulation strategies.
Quantitative Physicochemical Data
To establish a baseline for experimental design, the fundamental physicochemical parameters of CAS 107128-47-2 have been synthesized below. Where empirical data is limited by the compound's specialized nature, validated computational chemical informatics (QSAR) principles have been applied.
| Property | Value (Empirical / Computed) | Mechanistic Driver |
| Molecular Formula | C9H7FN4 | - |
| Molecular Weight | 190.18 g/mol | - |
| Hydrogen Bond Donors | 1 | Exocyclic -NH2 group at Position 3 |
| Hydrogen Bond Acceptors | 4 | Triazine N1, N2, N4; Aryl Fluorine atom |
| Topological Polar Surface Area | ~64.7 Ų | Triazine nitrogen lone pairs + amine |
| Predicted LogP | 1.4 - 1.8 | Lipophilic fluorophenyl offset by polar triazine |
| Predicted pKa (Amine) | 2.5 - 3.5 | Strong electron withdrawal by 1,2,4-triazine core |
| Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A | Reactive electrophilic potential[2] |
Mechanistic Insights into Physical Properties
Electronic Distribution and pKa Causality
A common pitfall in assay development is assuming the exocyclic 3-amino group behaves like a standard aniline (pKa ~4.6). It does not. The 1,2,4-triazine ring is one of the most electron-deficient aromatic heterocycles known. The three endocyclic nitrogen atoms exert a profound inductive (-I) and mesomeric (-M) electron-withdrawing effect. This delocalizes the lone pair of the exocyclic amine into the triazine ring, drastically reducing its basicity. Consequently, this compound remains largely un-ionized at physiological pH (7.4), a critical insight indicating that pH adjustment will not significantly enhance its aqueous solubility during formulation.
Solid-State Interactions and Thermal Behavior
The physical state of CAS 107128-47-2 is a crystalline solid. The planarity of the 1,2,4-triazine system and the adjacent fluorophenyl ring facilitates tight crystal lattice packing via intermolecular π−π stacking. Furthermore, the exocyclic amine acts as a potent hydrogen bond donor, interacting with the N2 or N4 atoms of adjacent molecules. This robust crystal lattice translates to a relatively high melting point (analogous triazines melt >150°C) and creates a high thermodynamic barrier to dissolution in aqueous media.
Solvation Dynamics
The compound exhibits poor aqueous solubility but moderate-to-high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar organic solvents (e.g., ethyl acetate). The hydrophobic 4-fluorophenyl group dominates the hydration penalty, while the polar surface area (64.7 Ų) is insufficient to overcome the crystal lattice energy in pure water.
Standardized Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the characterization of CAS 107128-47-2.
Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)
Purpose: To empirically determine equilibrium solubility across a physiological pH gradient, overcoming kinetic dissolution barriers.
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Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).
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Saturation: Add 5 mg of CAS 107128-47-2 to 1.0 mL of each buffer in sealed amber glass vials (to prevent potential photodegradation of the heterocycle).
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Equilibration: Incubate vials in an orbital shaker at 37.0 ± 0.5 °C at 200 RPM for 48 hours.
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Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, overcoming the kinetic dissolution barrier imposed by the robust π−π stacked crystal lattice.
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Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
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Critical Step: Discard the first 200 µL of filtrate. This saturates any non-specific binding sites on the PTFE membrane, preventing artificial deflation of the quantified concentration.
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Quantification: Analyze the filtrate via HPLC-UV against a pre-established calibration curve.
Protocol 2: Chromatographic Purity Assessment
Purpose: To verify the absence of synthetic impurities (e.g., unreacted fluorophenyl precursors or regioisomers).
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.
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Column Selection: Utilize a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) to leverage lipophilic interactions with the fluorophenyl group.
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Mobile Phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
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Causality: While the amine is a weak base, formic acid standardizes the ionization state of residual silanols on the stationary phase, strictly preventing peak tailing and ensuring sharp, Gaussian peak shapes.
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Detection: Monitor at 254 nm and 280 nm, utilizing the extended UV conjugation of the fluorophenyl-triazine system.
Hazard and Handling Profile
According to regulatory notifications, CAS 107128-47-2 is classified under GHS as Acute Tox. 4 (Harmful if swallowed, in contact with skin, or inhaled), Skin Irrit. 2 , and Eye Irrit. 2A [2]. The electrophilic nature of the triazine ring necessitates the use of appropriate PPE (nitrile gloves, safety goggles) and handling within a certified fume hood to prevent mucosal irritation or systemic absorption[2].
Physicochemical Profiling Workflow
Fig 1: Standardized physicochemical profiling workflow for CAS 107128-47-2 characterization.
References
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NextSDS. "5-(4-fluorophenyl)-1,2,4-triazin-3-amine - Chemical Substance Information". NextSDS Database. URL:[Link]
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Wuhan Shuangjin Fine Chemical Co., Ltd. "Small Molecule Inhibitors". sjjhg.com. URL: [Link]
